molecular formula C8H5F9N2 B3031321 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole CAS No. 247220-81-1

3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole

Cat. No.: B3031321
CAS No.: 247220-81-1
M. Wt: 300.12 g/mol
InChI Key: UEWLDKAYGDLRGH-UHFFFAOYSA-N
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Description

3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole is a fluorinated pyrazole derivative. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various industrial and scientific applications. The presence of the nonafluoro-1-butyl group and the methyl group on the pyrazole ring imparts distinct characteristics to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Nonafluoro-1-butyl Group: The nonafluoro-1-butyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated alkyl halide, such as nonafluoro-1-butyl iodide, in the presence of a base like potassium carbonate.

    Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the fluorinated alkyl group.

Scientific Research Applications

3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activity.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The fluorinated alkyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Nonafluoro-1-butyl)pyrazole: Lacks the methyl group, resulting in different chemical and biological properties.

    5-(Methyl)pyrazole: Lacks the nonafluoro-1-butyl group, leading to reduced thermal stability and resistance to oxidation.

    3-(Nonafluoro-1-butyl)-5-(ethyl)pyrazole: Contains an ethyl group instead of a methyl group, affecting its chemical reactivity and biological activity.

Uniqueness

3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole is unique due to the presence of both the nonafluoro-1-butyl group and the methyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique biological activity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F9N2/c1-3-2-4(19-18-3)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWLDKAYGDLRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F9N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379705
Record name 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247220-81-1
Record name 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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